O(1),O(3)-Bis(carboxymethyl)-O(2),O(4)-dimethyl-p-tert-butylcalix[4]arene O(1),O(3)-Bis(carboxymethyl)-O(2),O(4)-dimethyl-p-tert-butylcalix[4]arene
Brand Name: Vulcanchem
CAS No.: 136157-98-7
VCID: VC21183003
InChI: InChI=1S/C50H64O8/c1-47(2,3)37-19-29-15-33-23-39(49(7,8)9)25-35(45(33)57-27-41(51)52)17-31-21-38(48(4,5)6)22-32(44(31)56-14)18-36-26-40(50(10,11)12)24-34(46(36)58-28-42(53)54)16-30(20-37)43(29)55-13/h19-26H,15-18,27-28H2,1-14H3,(H,51,52)(H,53,54)
SMILES: CC(C)(C)C1=CC2=C(C(=C1)CC3=CC(=CC(=C3OCC(=O)O)CC4=CC(=CC(=C4OC)CC5=C(C(=CC(=C5)C(C)(C)C)C2)OCC(=O)O)C(C)(C)C)C(C)(C)C)OC
Molecular Formula: C50H64O8
Molecular Weight: 793 g/mol

O(1),O(3)-Bis(carboxymethyl)-O(2),O(4)-dimethyl-p-tert-butylcalix[4]arene

CAS No.: 136157-98-7

Cat. No.: VC21183003

Molecular Formula: C50H64O8

Molecular Weight: 793 g/mol

* For research use only. Not for human or veterinary use.

O(1),O(3)-Bis(carboxymethyl)-O(2),O(4)-dimethyl-p-tert-butylcalix[4]arene - 136157-98-7

Specification

CAS No. 136157-98-7
Molecular Formula C50H64O8
Molecular Weight 793 g/mol
IUPAC Name 2-[[5,11,17,23-tetratert-butyl-27-(carboxymethoxy)-26,28-dimethoxy-25-pentacyclo[19.3.1.13,7.19,13.115,19]octacosa-1(24),3,5,7(28),9,11,13(27),15(26),16,18,21(25),22-dodecaenyl]oxy]acetic acid
Standard InChI InChI=1S/C50H64O8/c1-47(2,3)37-19-29-15-33-23-39(49(7,8)9)25-35(45(33)57-27-41(51)52)17-31-21-38(48(4,5)6)22-32(44(31)56-14)18-36-26-40(50(10,11)12)24-34(46(36)58-28-42(53)54)16-30(20-37)43(29)55-13/h19-26H,15-18,27-28H2,1-14H3,(H,51,52)(H,53,54)
Standard InChI Key GRSQCGICFHAMOA-UHFFFAOYSA-N
SMILES CC(C)(C)C1=CC2=C(C(=C1)CC3=CC(=CC(=C3OCC(=O)O)CC4=CC(=CC(=C4OC)CC5=C(C(=CC(=C5)C(C)(C)C)C2)OCC(=O)O)C(C)(C)C)C(C)(C)C)OC
Canonical SMILES CC(C)(C)C1=CC2=C(C(=C1)CC3=CC(=CC(=C3OCC(=O)O)CC4=CC(=CC(=C4OC)CC5=C(C(=CC(=C5)C(C)(C)C)C2)OCC(=O)O)C(C)(C)C)C(C)(C)C)OC

Introduction

Chemical Identity and Structure

Chemical Identifiers and Physical Properties

O(1),O(3)-Bis(carboxymethyl)-O(2),O(4)-dimethyl-p-tert-butylcalixarene is characterized by the following identifiers and properties:

ParameterValue
CAS Number136157-98-7
Molecular FormulaC₅₀H₆₄O₈
Molecular Weight793.06 g/mol
Melting Point250-252°C
IUPAC Name2-[[5,11,17,23-tetratert-butyl-27-(carboxymethoxy)-26,28-dimethoxy-25-pentacyclo[19.3.1.13,7.19,13.115,19]octacosa-1(24),3,5,7(28),9,11,13(27),15(26),16,18,21(25),22-dodecaenyl]oxy]acetic acid
Alternative Name2-[[5,11,17,23-tetratert-butyl-27-(carboxymethoxy)-26,28-dimethoxy-25-pentacyclo[19.3.1.13,7.19,13.115,19]octacosa-1(24),3,5,7(28),9,11,13(27),15(26),16,18,21(25),22-dodecaenyl]oxy]acetic acid

These data provide essential information for identification and characterization of this compound .

Structural Features and Conformation

The structure of O(1),O(3)-Bis(carboxymethyl)-O(2),O(4)-dimethyl-p-tert-butylcalixarene is distinguished by several key features:

  • A calixarene backbone consisting of four phenol units connected by methylene bridges

  • Four tert-butyl groups at the para positions of each phenol ring (upper rim)

  • Two carboxymethyl groups (-OCH₂COOH) attached to oxygen atoms at the 1,3-distal positions of the lower rim

  • Two methyl groups (-OCH₃) attached to oxygen atoms at the 2,4-distal positions of the lower rim

This 1,3-alternate substitution pattern at the lower rim is crucial for the molecule's conformational properties. The compound predominantly adopts a cone conformation, where all four aromatic rings point in the same direction, creating a well-defined cavity capable of hosting guest molecules . The presence of the distal carboxymethyl and methyl substituents helps stabilize this conformation and provides specific binding sites for molecular recognition .

Structural Comparison with Related Derivatives

O(1),O(3)-Bis(carboxymethyl)-O(2),O(4)-dimethyl-p-tert-butylcalixarene belongs to a broader family of selectively functionalized calixarenes. A structurally related compound is O(1),O(3)-Bis(ethoxycarbonylmethyl)-O(2),O(4)-dimethyl-p-tert-butylcalixarene (CAS: 149775-71-3), which differs by having ethyl ester groups instead of carboxylic acids . This ester derivative serves as a precursor in the synthesis of the dicarboxylic acid compound through hydrolysis.

Synthesis Methods and Approaches

General Synthetic Strategy

The synthesis of O(1),O(3)-Bis(carboxymethyl)-O(2),O(4)-dimethyl-p-tert-butylcalixarene typically follows a multi-step procedure starting from p-tert-butylcalixarene as the base structure. The general synthetic pathway involves:

  • Selective alkylation of the phenolic hydroxyl groups at positions 2 and 4 with methyl groups

  • Subsequent alkylation of the remaining hydroxyl groups at positions 1 and 3 with ethyl bromoacetate

  • Hydrolysis of the ester groups to yield the desired dicarboxylic acid derivative

This regioselective functionalization approach is crucial for obtaining the desired 1,3-distal substitution pattern on the lower rim of the calixarene scaffold.

Regioselective Lower Rim Functionalization

Applications in Chemistry and Materials Science

Metal Ion Complexation and Sensing

O(1),O(3)-Bis(carboxymethyl)-O(2),O(4)-dimethyl-p-tert-butylcalixarene demonstrates significant potential for metal ion complexation due to its carboxylic acid groups, which can coordinate with various metal ions . This property makes it valuable for:

  • Selective binding and extraction of metal ions from aqueous solutions

  • Development of chemosensors for metal ion detection

  • Creation of metal-organic frameworks with specific structural and functional properties

The presence of two carboxyl groups at the 1,3-distal positions creates a favorable coordination environment for selective metal binding, particularly for alkali, alkaline earth, and transition metal ions .

Host-Guest Chemistry and Molecular Recognition

The well-defined cavity of O(1),O(3)-Bis(carboxymethyl)-O(2),O(4)-dimethyl-p-tert-butylcalixarene enables it to form inclusion complexes with various neutral guests . Research has demonstrated that p-tert-butylcalixarene derivatives can form inclusion-type complexes with neutral molecules in solution, with stability constants measurable through NMR titration techniques . The specific substitution pattern of this compound, with two carboxymethyl and two methyl groups at alternate positions on the lower rim, creates a unique binding environment that can be exploited for selective molecular recognition .

Catalytic Applications

Modified calixarenes, including carboxymethyl derivatives, have demonstrated potential as catalysts for various chemical transformations . The carboxylic acid groups in O(1),O(3)-Bis(carboxymethyl)-O(2),O(4)-dimethyl-p-tert-butylcalixarene can function as:

  • Bronsted acid catalysts for organic reactions

  • Metal-binding sites for the creation of metallocatalysts

  • Functional groups for further modification to create more complex catalytic systems

These catalytic properties make this compound valuable in both academic research and potential industrial applications.

Building Blocks for Supramolecular Structures

O(1),O(3)-Bis(carboxymethyl)-O(2),O(4)-dimethyl-p-tert-butylcalixarene serves as an excellent building block for constructing larger supramolecular assemblies through various non-covalent interactions . The carboxylic acid groups can participate in hydrogen bonding networks, coordinate with metal ions to form coordination polymers, or be further functionalized to introduce additional binding sites . These properties make it valuable for creating:

  • Self-assembled nanostructures

  • Supramolecular polymers

  • Metal-organic frameworks with tailored properties

Analytical Characterization and Spectral Properties

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides valuable information about the structure and conformation of O(1),O(3)-Bis(carboxymethyl)-O(2),O(4)-dimethyl-p-tert-butylcalixarene. The ¹H NMR spectrum typically shows characteristic patterns for:

  • The methylene bridges (ArCH₂Ar) appearing as a pair of doublets, confirming the cone conformation

  • The methoxy groups (-OCH₃) at positions 2 and 4

  • The methylene protons of the carboxymethyl groups (-OCH₂COOH) at positions 1 and 3

  • The tert-butyl groups as a singlet in the upfield region

  • The aromatic protons of the calixarene scaffold

These spectral features provide confirmation of the compound's structure and purity.

Infrared (IR) Spectroscopy

IR spectroscopy of O(1),O(3)-Bis(carboxymethyl)-O(2),O(4)-dimethyl-p-tert-butylcalixarene reveals characteristic absorption bands for:

  • Carboxylic acid C=O stretching (around 1700-1725 cm⁻¹)

  • O-H stretching of carboxylic acids (broad band around 3000-3500 cm⁻¹)

  • C-O stretching vibrations of the ether linkages

  • Aromatic C=C stretching and C-H vibrations

These spectral features provide confirmation of the functional groups present in the molecule.

Mass Spectrometry

Mass spectrometry of O(1),O(3)-Bis(carboxymethyl)-O(2),O(4)-dimethyl-p-tert-butylcalixarene typically shows a molecular ion peak corresponding to its molecular weight of 793.06 g/mol, along with characteristic fragmentation patterns . High-resolution mass spectrometry can confirm the exact molecular formula of C₅₀H₆₄O₈, providing definitive identification of the compound .

Structure-Property Relationships

Influence of Substitution Pattern on Conformation

The specific 1,3-distal substitution pattern of carboxymethyl and methyl groups on the lower rim of O(1),O(3)-Bis(carboxymethyl)-O(2),O(4)-dimethyl-p-tert-butylcalixarene significantly influences its conformational properties . This substitution pattern typically stabilizes the cone conformation, creating a well-defined cavity suitable for host-guest interactions . The alternating arrangement of larger (carboxymethyl) and smaller (methyl) substituents helps maintain this conformation while providing specific binding sites for guest molecules .

Effect of Carboxylic Acid Groups on Binding Properties

The presence of two carboxylic acid groups at the 1,3-distal positions imparts several important properties to O(1),O(3)-Bis(carboxymethyl)-O(2),O(4)-dimethyl-p-tert-butylcalixarene:

  • Enhanced metal ion binding capabilities through coordination with the carboxylate groups

  • Ability to form hydrogen bonds with appropriate guest molecules

  • pH-responsive behavior, with different binding properties in acidic and basic conditions

  • Potential for further functionalization through the carboxylic acid groups

These properties make this compound particularly versatile for various applications in supramolecular chemistry and materials science.

Comparison with Ester Analogue

O(1),O(3)-Bis(carboxymethyl)-O(2),O(4)-dimethyl-p-tert-butylcalixarene differs from its ester analogue, O(1),O(3)-Bis(ethoxycarbonylmethyl)-O(2),O(4)-dimethyl-p-tert-butylcalixarene, in several important ways:

  • Enhanced hydrogen bonding capabilities due to the carboxylic acid groups

  • Stronger metal ion coordination properties

  • Different solubility properties, with the ester being more soluble in organic solvents and the acid showing better solubility in basic aqueous solutions

  • Different reactivity profiles, with the carboxylic acid being more suitable for further functionalization reactions

Future Research Directions

Development of New Synthetic Methodologies

Future research may focus on developing more efficient and selective synthetic methods for O(1),O(3)-Bis(carboxymethyl)-O(2),O(4)-dimethyl-p-tert-butylcalixarene and related derivatives . These could include:

  • One-pot synthetic approaches to reduce the number of steps

  • More regioselective functionalization methods to improve yields

  • Green chemistry approaches using environmentally friendly reagents and conditions

Expansion of Applications

The unique structural features of O(1),O(3)-Bis(carboxymethyl)-O(2),O(4)-dimethyl-p-tert-butylcalixarene suggest several promising areas for future application development:

  • Design of selective chemosensors for environmental monitoring

  • Development of novel drug delivery systems exploiting the host-guest properties

  • Creation of catalytic systems for specific chemical transformations

  • Incorporation into membrane systems for selective transport of ions or molecules

Integration with Advanced Materials

Integration of O(1),O(3)-Bis(carboxymethyl)-O(2),O(4)-dimethyl-p-tert-butylcalixarene with advanced materials represents an exciting frontier for future research:

  • Incorporation into polymer matrices to create functional materials

  • Development of hybrid organic-inorganic materials with unique properties

  • Creation of calixarene-based coatings for specific applications

  • Design of responsive materials that change properties in response to environmental stimuli

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